

(4-Methoxy-2-nitrophenyl)methanamine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Methoxy-2-nitrophenyl)methanamine

CAS No.: 67567-41-3

Cat. No.: B1610573

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Executive Summary

(4-Methoxy-2-nitrophenyl)methanamine (also known as 4-Methoxy-2-nitrobenzylamine) is a specialized benzylamine derivative characterized by an ortho-nitro group and a para-methoxy substituent on the phenyl ring. This specific substitution pattern renders the molecule highly valuable in chemical biology and organic synthesis.^[1]

Its primary utility lies in the photolability of the 2-nitrobenzyl scaffold. The addition of the electron-donating methoxy group at the 4-position red-shifts the absorption maximum (

), allowing for photocleavage at longer wavelengths (~350–365 nm) compared to the unsubstituted parent compound. This property is essential for biological applications where deep UV light (<300 nm) causes cellular damage.

Structural Identity & Physicochemical Profile^[2]^[3]

Property	Data
IUPAC Name	(4-Methoxy-2-nitrophenyl)methanamine
Common Synonyms	4-Methoxy-2-nitrobenzylamine; 4-MNBA
CAS Number	67567-41-3 (Free Base); 67567-35-5 (HCl Salt)
Molecular Formula	C
	H
	N
	O
Molecular Weight	182.18 g/mol (Free Base); 218.64 g/mol (HCl Salt)
Appearance	Yellow crystalline solid (HCl salt) or viscous yellow oil (Free base)
Solubility	HCl Salt: Soluble in water, MeOH, DMSO. Free Base: Soluble in DCM, EtOAc, THF.
pKa (Conjugate Acid)	~9.2 (Estimated, typical for benzylamines)
Storage Conditions	Protect from light, store at -20°C, under inert atmosphere (Ar/N ₂).

Structural Significance

The molecule features a "push-pull" electronic system:

- Nitro Group (at C2): The electron-withdrawing group essential for the Norrish Type II photochemical rearrangement.
- Methoxy Group (

at C4): An electron-donating group (EDG) that stabilizes the excited state and shifts the absorption spectrum towards the near-UV/visible region, enhancing quantum yield for photocleavage in biological media.

Synthetic Pathways[3][4][5]

Synthesizing **(4-Methoxy-2-nitrophenyl)methanamine** requires careful selection of reagents to avoid reducing the sensitive nitro group. Two robust pathways are recommended: Gabriel Synthesis (Method A) for high purity, and Nitrile Reduction (Method B) for direct access.

Method A: Gabriel Synthesis (Recommended for Purity)

This method avoids over-reduction of the nitro group, a common risk when using metal hydrides.

- Starting Material: 4-Methoxy-2-nitrobenzyl bromide (or chloride).
- Reagent: Potassium Phthalimide.
- Step 1 (Substitution): React the benzyl halide with potassium phthalimide in DMF at 60°C to form the phthalimide intermediate.
- Step 2 (Hydrazinolysis): Deprotect the amine using hydrazine hydrate () in refluxing ethanol.
- Purification: Acid-base extraction yields the pure amine.

Method B: Selective Borane Reduction

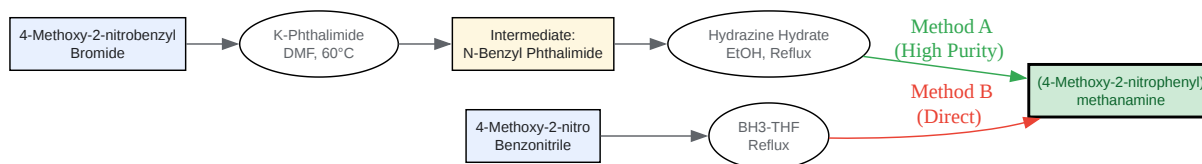
Based on protocols for similar nitro-nitriles (e.g., Meanwell et al.), this method converts the nitrile directly to the amine.

- Starting Material: 4-Methoxy-2-nitrobenzonitrile.[2]
- Reagent: Borane-THF complex ().[2]

- Protocol:
 - Dissolve nitrile in anhydrous THF under Argon.
 - Add

(1.5 - 2.0 eq) dropwise at 0°C.
 - Reflux for 2–4 hours (Monitor by TLC; avoid prolonged heating to prevent nitro reduction).
 - Quench: Carefully add MeOH, then 10% HCl. Reflux for 30 mins to break the boron-amine complex.[2]
 - Workup: Basify with NaOH to pH >10, extract with DCM.

Visualization: Synthetic Logic Flow



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Figure 1: Comparison of Gabriel Synthesis (Method A) and Borane Reduction (Method B) pathways.

Reactivity & Applications

Photocleavable Linkers (The "Caging" Mechanism)

The amine group allows this molecule to be coupled with carboxylic acids (via amide bonds) or activated carbonates (via carbamates). Upon irradiation with UV light (350–365 nm), the Norrish Type II mechanism triggers an intramolecular rearrangement, cleaving the bond and releasing the "caged" substrate.

Mechanism:

- Excitation: Photon absorption excites the nitro group.
- H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.
- Rearrangement: Formation of an aci-nitro intermediate.[3]
- Collapse: Hydrolysis yields the free amine/amide and a nitroso-benzaldehyde byproduct.

Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, this amine is used to introduce backbone protection.

- Problem: Aggregation of hydrophobic peptides during synthesis leads to truncated sequences.
- Solution: Incorporating the 4-methoxy-2-nitrobenzyl group on the peptide backbone amide nitrogen (Hmb strategy variant) disrupts hydrogen bonding, improving solubility.
- Removal: Post-synthesis irradiation removes the group quantitatively.

Caged Neurotransmitters

Researchers use this amine to synthesize caged Glutamate or GABA. The amine is coupled to the gamma-carboxylate of glutamate.

- Experiment: The caged neurotransmitter is biologically inert.
- Activation: A laser pulse (flash photolysis) releases the active neurotransmitter at a precise synapse, allowing for millisecond-resolution mapping of neural circuits.

Experimental Protocol: Handling & Storage

Critical Warning: All manipulations involving the final product must be performed under amber light or in low-light conditions to prevent premature photocleavage.

Preparation of HCl Salt (for Long-Term Stability)

The free base amine is prone to oxidation and degradation. Conversion to the hydrochloride salt is recommended for storage.

- Dissolve the crude amine oil in a minimal amount of anhydrous Methanol.
- Cool to 0°C in an ice bath.
- Add 1.2 equivalents of HCl (4M in Dioxane) dropwise with stirring.
- Add cold Diethyl Ether until a precipitate forms.
- Filter the yellow solid, wash with cold Ether, and dry under high vacuum.
- Yield: Typically >85% from crude oil.

References

- Synthesis of Nitrobenzylamines: Meanwell, N. A., et al. (1993). "Inhibitors of Glycinamide Ribonucleotide Transformylase." *Journal of Medicinal Chemistry*, 36(21), 3251–3264. [Link](#)
- Photocleavable Peptide Protection: Johnson, T., et al. (2006). "Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides." *Chemical Communications*, (44), 4615-4617. [Link](#)
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- To cite this document: BenchChem. [(4-Methoxy-2-nitrophenyl)methanamine: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610573/docs#4-methoxy-2-nitrophenyl-methanamine-technical-profile-synthesis-guide>]

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